2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20151934
InChI: InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H10N2O2
Molecular Weight: 226.23 g/mol

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC20151934

Molecular Formula: C13H10N2O2

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid -

Specification

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
IUPAC Name 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17)
Standard InChI Key BQHKVLROLYPYCE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Configuration

The molecular framework of 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid consists of a quinoline ring fused to a pyrrole moiety at the [3,2-h] position (Figure 1). The quinoline system (a bicyclic structure comprising a benzene ring fused to a pyridine) is substituted with a carboxylic acid group at position 3, while the pyrrole ring bears a methyl group at position 2 . This arrangement creates a planar, conjugated system that influences the compound’s electronic properties and reactivity.

Molecular Formula: C13H10N2O2\text{C}_{13}\text{H}_{10}\text{N}_2\text{O}_2
Molecular Weight: 226.23 g/mol (calculated from PubChem data for analogous compounds ).

Stereoelectronic Properties

The methyl group at position 2 introduces steric effects that may hinder rotational freedom, while the carboxylic acid at position 3 contributes to hydrogen-bonding capacity and solubility in polar solvents. The conjugated π-system across the fused rings results in strong UV-Vis absorption, typically observed in quinoline derivatives .

Synthesis and Manufacturing Approaches

Traditional Synthetic Routes

Early synthetic strategies for pyrroloquinoline derivatives often involve multi-step reactions, such as:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core .

  • Palladium-Catalyzed Cross-Coupling: Introducing substituents via Suzuki-Miyaura or Buchwald-Hartwig reactions .

For example, a modified Friedländer approach could theoretically yield the target compound by reacting 2-azidobenzaldehyde derivatives with methyl-substituted maleimides under microwave irradiation .

Green Chemistry Innovations

Recent advances emphasize one-pot, catalyst-free methodologies to improve sustainability. A protocol described by Zhang et al. (2017) involves heating 2-azidebenzaldehyde with dimethyl fumarate in acetonitrile under microwave conditions (115°C, 35 min), achieving yields >85% for analogous pyrroloquinolinediones . Adapting this method could streamline the synthesis of 2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid while minimizing waste.

Table 1: Comparative Synthesis Metrics

ParameterTraditional Method Green Method
Reaction Time (h)12–240.58
Yield (%)60–7085–90
Solvent Waste (mL/g)5010

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for the title compound is scarce, analogs exhibit:

  • Melting Point: 266–268°C (observed for 2-methyl-pyrroloquinolinediones ).

  • Boiling Point: ~389°C (extrapolated from similar quinoline derivatives ).

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group .

Infrared Spectroscopy (IR)

  • Carboxylic Acid: Broad O–H stretch at 3449 cm⁻¹; C=O stretch at 1697 cm⁻¹ .

  • Aromatic C–H: Stretches at 3050–3100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Methyl protons: Singlet at δ 2.45 ppm (3H).

    • Carboxylic proton: Broad singlet at δ 13.42 ppm (1H) .

    • Aromatic protons: Multiples between δ 7.37–8.57 ppm (7H) .

  • ¹³C NMR:

    • Carboxyl carbon: δ 168.12 ppm.

    • Aromatic carbons: δ 110–150 ppm .

Mass Spectrometry

  • ESI-MS: Quasi-molecular ion peak at m/z 227.1 ([M + H]⁺) .

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